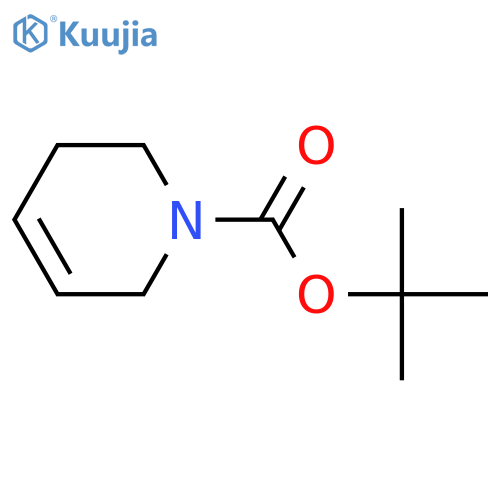

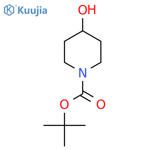

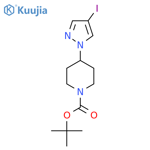

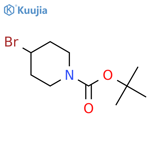

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib

,

Tetrahedron Letters,

2012,

53(8),

948-951